molecular formula C30H32ClO2P B13157944 (8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride CAS No. 94006-10-7

(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride

Cat. No.: B13157944
CAS No.: 94006-10-7
M. Wt: 491.0 g/mol
InChI Key: GIUZTRKQAAYLIO-AGMPIRNJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C30H32O2PCl It is known for its unique structure, which includes a phosphonium ion and an octatrienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate octatrienyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted phosphonium compounds .

Scientific Research Applications

(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The phosphonium ion can interact with cellular membranes, affecting their integrity and function. Additionally, the compound may interfere with various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphonium chloride: A simpler phosphonium compound with similar properties but lacking the octatrienyl group.

    (8-Methoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride: A closely related compound with a methoxy group instead of an ethoxy group.

Uniqueness

(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the octatrienyl moiety differentiates it from other phosphonium compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

94006-10-7

Molecular Formula

C30H32ClO2P

Molecular Weight

491.0 g/mol

IUPAC Name

[(2E,4E,6E)-8-ethoxy-3,7-dimethyl-8-oxoocta-2,4,6-trienyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C30H32O2P.ClH/c1-4-32-30(31)26(3)16-14-15-25(2)23-24-33(27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29;/h5-23H,4,24H2,1-3H3;1H/q+1;/p-1/b15-14+,25-23+,26-16+;

InChI Key

GIUZTRKQAAYLIO-AGMPIRNJSA-M

Isomeric SMILES

CCOC(=O)/C(=C/C=C/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C.[Cl-]

Canonical SMILES

CCOC(=O)C(=CC=CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.